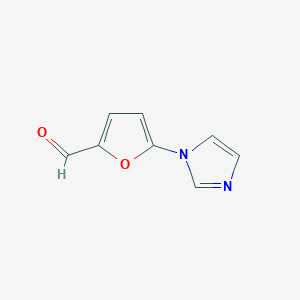

5-(1H-Imidazol-1-yl)-2-furaldehyde

Descripción general

Descripción

5-(1H-Imidazol-1-yl)-2-furaldehyde is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include 5-(1h-imidazol-1-yl)-2-furaldehyde, have a broad range of biological activities . They are key components in many functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest a wide range of interactions with various biological targets.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting they may have diverse molecular and cellular effects.

Action Environment

The synthesis of imidazole derivatives can be influenced by factors such as the choice of organic ligands, metal ions, temperature, solvent system, and ph of the reaction system .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(1H-Imidazol-1-yl)-2-furaldehyde are largely derived from its imidazole ring. Imidazole derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

5-(1H-Imidazol-1-yl)-2-furaldehyde, a compound with the chemical formula C₈H₈N₂O, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on current research.

Chemical Structure and Properties

- Molecular Formula : C₈H₈N₂O

- CAS Number : 133531-41-6

- Structural Characteristics : The compound features an imidazole ring and a furaldehyde moiety, which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Enterococcus faecalis | 62.5 μM |

| Escherichia coli | 10 μg/mL |

The compound has shown bactericidal effects, particularly against Gram-positive bacteria, making it a potential candidate for treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics. The structure-function relationship indicates that modifications to the imidazole or furaldehyde moieties can significantly affect potency .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as those responsible for bacterial cell wall synthesis and inflammatory responses.

- Receptor Interaction : The imidazole ring allows for potential interactions with various receptors, influencing cellular signaling pathways related to growth and inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The findings indicated that the compound exhibited a significant reduction in biofilm formation at concentrations as low as 31.108 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Cancer Therapeutics

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a novel anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Imidazole derivatives | Antimicrobial | Enhanced solubility due to polar groups |

| Furan derivatives | Antioxidant | Strong radical scavenging ability |

| Schiff bases | Anticancer | Diverse mechanisms depending on substituents |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 5-(1H-Imidazol-1-yl)-2-furaldehyde exhibit promising antimicrobial activities. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Research indicates that certain derivatives possess anticancer properties. A study highlighted the synthesis of imidazole-furan hybrids which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant activity, paving the way for further development of these compounds as potential anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including condensation and cyclization reactions, leading to the formation of more complex structures. For example, it can be transformed into imidazole-containing heterocycles, which are valuable in pharmaceuticals .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel compounds through reactions such as nucleophilic substitutions and electrophilic additions. These reactions facilitate the introduction of diverse functional groups, enhancing the chemical diversity of the resulting products .

Material Science

Polymer Production

In material science, this compound has been investigated as a potential monomer for polymer synthesis. Its incorporation into polymer matrices could result in materials with improved thermal stability and mechanical properties. Research is ongoing to optimize polymerization processes using this compound to create bio-based materials .

Case Studies

Propiedades

IUPAC Name |

5-imidazol-1-ylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-7-1-2-8(12-7)10-4-3-9-6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOYIZZXSSSEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.